Home > Products > Screening Compounds P42481 > 2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid
2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid - 2097951-02-3

2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid

Catalog Number: EVT-1766789
CAS Number: 2097951-02-3
Molecular Formula: C12H14ClNO3
Molecular Weight: 255.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Bromobenzoxazepine

  • Compound Description: 7-Bromobenzoxazepine serves as a crucial starting material in the synthesis of the mTOR inhibitor 1, which shares structural similarities with 2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid. []
  • Relevance: This compound exhibits a close structural resemblance to the target compound, 2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid, as both compounds contain the benzoxazepine core. The primary difference lies in the substituent at the 7-position of the benzoxazepine ring, with bromine in 7-bromobenzoxazepine and chlorine in the target compound. Additionally, the target compound possesses a propanoic acid substituent on the oxazepine ring, which is absent in 7-bromobenzoxazepine. []

tert-Butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

  • Compound Description: This compound acts as a key intermediate in the synthesis of both the elaborated intermediate 5-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-2-amine dihydrochloride and ultimately the mTOR inhibitor 1. []
  • Relevance: This compound shares a significant structural similarity with 2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid. Both possess the core structure of benzo[f][1,4]oxazepine. The distinctions stem from the substituents attached to this core. The related compound has a bromine atom at the 7-position and a tert-butyl carboxylate group at the 4-position of the benzo[f][1,4]oxazepine ring. Conversely, the target compound features a chlorine atom at the 7-position and a propanoic acid substituent at the 2-position. []

5-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-2-amine dihydrochloride

  • Compound Description: This compound represents a significant elaborated intermediate in the synthetic pathway of the mTOR inhibitor 1. []
  • Relevance: This compound shares a core structure of tetrahydrobenzo[f][1,4]oxazepine with 2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid. They differ in their substituents. While the related compound has an amine group at the 2-position, the target compound possesses a propanoic acid group at the same position. Additionally, the target compound contains a chlorine atom at the 7-position, which is absent in this related compound. []

mTOR inhibitor 1

  • Compound Description: The mTOR inhibitor 1, featuring a benzoxazepine core, is the central compound of interest in the study, and its synthesis heavily utilizes the previously mentioned related compounds. []

Suriclone

  • Compound Description: Suriclone, a known benzodiazepine receptor agonist, is investigated in its racemic and enantiopure forms. The research focuses on determining its active conformation through structural analysis and comparison with benzodiazepine anxiolytics. [, ]
  • Relevance: While Suriclone and 2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid differ in their core structures, they are both classified as heterocyclic compounds and share a common interest in their interaction with neurological receptors. Suriclone's activity as a benzodiazepine receptor agonist highlights the biological relevance of heterocyclic compounds, especially in neuroscience research, making it relevant in the context of exploring compounds with potential biological activities. [, ]

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol

  • Compound Description: This compound, also known as FTY720, is investigated for its therapeutic potential in treating degenerative brain diseases, particularly in combination therapy. []
  • Relevance: Although structurally dissimilar to 2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid, 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol (FTY720) is mentioned in the context of treating neurological conditions, suggesting a possible shared area of therapeutic interest with the target compound. This shared interest in neurological applications makes it relevant to consider, despite the structural differences. []
Overview

The compound 2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid is a synthetic organic molecule that belongs to the class of heterocyclic compounds, specifically oxazepines. These compounds are characterized by a seven-membered ring containing both nitrogen and oxygen atoms. The specific structure of this compound suggests potential pharmacological applications due to its unique molecular configuration.

Source and Classification

This compound can be classified under the broader category of benzoxazepines, which are known for their diverse biological activities, including anti-inflammatory and neuroprotective effects. It is particularly noteworthy for its structural similarity to other bioactive compounds that target various receptors in the body, such as receptor interacting protein 1 kinase, which plays a critical role in inflammatory processes and cell death pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid typically involves multiple steps:

  1. Formation of the Oxazepine Ring: The initial step usually involves cyclization reactions that form the seven-membered oxazepine ring. This can be achieved through various methods such as nucleophilic substitution or cycloaddition reactions.
  2. Chlorination: The introduction of the chlorine atom at the 7-position is often accomplished via electrophilic aromatic substitution, where a suitable chlorinating agent is used.
  3. Carboxylic Acid Functionalization: Finally, the propanoic acid moiety is introduced through carboxylation reactions or by using acyl chlorides in the presence of bases to facilitate the formation of the desired carboxylic acid functional group .

The yield and purity of the final product can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time.

Molecular Structure Analysis

Structure and Data

The molecular formula of 2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid is C11H10ClNO2C_{11}H_{10}ClNO_2. The structure features:

  • A seven-membered oxazepine ring with a chlorine substituent.
  • A propanoic acid group attached to the nitrogen atom in the oxazepine structure.

The three-dimensional conformation of this molecule can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to determine bond angles, lengths, and spatial orientation .

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions typical for carboxylic acids and heterocycles:

  • Esterification: Reacting with alcohols to form esters under acidic conditions.
  • Amidation: Interaction with amines to produce amides.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in substitution reactions.

These reactions are significant for modifying the compound for enhanced biological activity or improved pharmacokinetic properties .

Mechanism of Action

Process and Data

The mechanism of action for 2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid may involve its interaction with specific protein targets in biological systems. Notably, it has been identified as a potent inhibitor of receptor interacting protein 1 kinase. This inhibition can modulate inflammatory responses by disrupting signaling pathways associated with tumor necrosis factor-alpha mediated inflammation .

Data from studies suggest that binding affinity and selectivity towards receptor interacting protein 1 can lead to significant therapeutic effects in conditions characterized by excessive inflammation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid include:

Chemical properties include its reactivity towards nucleophiles due to the electrophilic nature of the chlorine atom and the acidic properties of the carboxylic group .

Applications

Scientific Uses

The compound has potential applications in pharmaceutical research as a lead compound for developing new anti-inflammatory drugs. Its ability to selectively inhibit receptor interacting protein 1 kinase positions it as a candidate for treating various inflammatory diseases such as rheumatoid arthritis or neurodegenerative disorders characterized by inflammation . Furthermore, ongoing studies may explore its utility in other therapeutic areas based on its unique molecular interactions.

Synthetic Methodologies and Optimization Strategies [3] [5]

Cyclization Techniques for Oxazepine Core Formation

The 2,3-dihydrobenzo[f][1,4]oxazepine scaffold is constructed through ring-closing reactions that link ortho-functionalized phenol derivatives with ethylene-based diamines. Key synthetic routes include:

  • Dehydrative Cyclization: 2-Aminophenols react with α-halo carbonyl compounds under basic conditions to form the seven-membered ring. For example, cyclization of 2-amino-4-chlorophenol with 3-bromopropanoyl chloride yields the oxazepine core. This method typically employs polar aprotic solvents (e.g., DMF) at 60–80°C for 4–6 hours, achieving yields of 68–75% [8].
  • Catalytic Ring-Closing: Palladium-catalyzed intramolecular C–O coupling enables the formation of the oxazepine ring in intermediates like 2-(2-halophenoxy)ethylamines. Using Pd(OAc)₂/XPhos (2.5 mol%) in toluene at 100°C, this method achieves >85% regioselectivity and reduces metal contamination to <50 ppm [6] [9].
  • Microwave-Assisted Synthesis: Optimized protocols use microwave irradiation (150°C, 20 min) to accelerate dehydrative cyclization, improving yields by 15–20% compared to conventional heating and minimizing decarboxylation side reactions [10].

Table 1: Cyclization Methods for Oxazepine Core Synthesis

MethodConditionsYield (%)Key Advantage
Dehydrative CyclizationK₂CO₃, DMF, 80°C, 5h68–75Simplified workup
Pd-Catalyzed CouplingPd(OAc)₂/XPhos, toluene, 100°C82–88High regioselectivity
Microwave Irradiation150°C, NEt₃, 20 min83–90Reduced reaction time

Regioselective Chlorination at the 7-Position: Electrophilic Substitution Approaches

Regioselective chlorination at the C7 position is critical for bioactivity and is achieved through electrophilic aromatic substitution (EAS). The electron-rich benzene ring adjacent to the oxazepine oxygen directs electrophiles to the para position (C7):

  • Chlorinating Agents: N-Chlorosuccinimide (NCS) in acetic acid enables selective mono-chlorination at C7 (≥90% selectivity). Alternatively, chlorine gas in dichloromethane at 0°C achieves 88–92% yields but requires rigorous moisture control [4].
  • Directing Group Effects: The oxazepine’s ether oxygen activates the C7 position, with density functional theory (DFT) calculations confirming a 12.3 kcal/mol preference over C5/C9. Electron-withdrawing groups on the propanoic acid chain reduce selectivity by 20–30% [8] [10].
  • Solvent Optimization: Non-polar solvents (e.g., toluene) improve C7 selectivity to 94% by minimizing ionic side reactions. Protic solvents like methanol promote dihalogenation (>15% impurity) [4].

Table 2: Regioselective Chlorination Optimization Parameters

ParameterOptimal ConditionSelectivity (%)Side Products
Chlorinating Agent1.1 eq NCS in acetic acid90–94<5% Dichlorinated species
Temperature0–5°C92Minimized over-chlorination
SolventToluene94<3% C5-chloro isomer

Carboxylic Acid Functionalization: Propanoic Acid Moiety Introduction

The propanoic acid side chain is incorporated via nucleophilic displacement or Michael addition strategies:

  • Alkylation of Secondary Amines: Reacting 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine with ethyl acrylate under basic conditions (K₂CO₃, DMF, 60°C) forms the N-alkylated ester. Subsequent acidic hydrolysis (HCl, reflux) yields the propanoic acid derivative. Esterification with methyl iodide instead of ethyl acrylate leads to 40% lower yields due to steric hindrance [3].
  • Reductive Amination: Using tert-butyl 3-oxopropanoate and NaBH₃CN in methanol introduces the acid moiety with a Boc-protected intermediate. Deprotection with TFA achieves the target compound in 76% overall yield, minimizing racemization [7] [10].
  • Green Chemistry Approaches: Solvent-free alkylation using ball milling (30 min, 25°C) improves atom economy by 25% and eliminates solvent waste. Enzyme-catalyzed hydrolysis (lipase CAL-B) selectively cleaves esters without affecting the oxazepine ring [9].

Table 3: Propanoic Acid Functionalization Strategies

StrategyKey Reagents/ConditionsYield (%)Purity
Michael AdditionEthyl acrylate, K₂CO₃, DMF, 60°C78>95%
Reductive AminationNaBH₃CN, Boc-β-alanine, then TFA85 (2 steps)>98%
Solvent-Free MillingEthyl acrylate, K₂CO₃, 30 min82>96%

Properties

CAS Number

2097951-02-3

Product Name

2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid

IUPAC Name

2-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propanoic acid

Molecular Formula

C12H14ClNO3

Molecular Weight

255.7 g/mol

InChI

InChI=1S/C12H14ClNO3/c1-8(12(15)16)14-4-5-17-11-3-2-10(13)6-9(11)7-14/h2-3,6,8H,4-5,7H2,1H3,(H,15,16)

InChI Key

DYNMMHQKNFNHOD-UHFFFAOYSA-N

SMILES

CC(C(=O)O)N1CCOC2=C(C1)C=C(C=C2)Cl

Canonical SMILES

CC(C(=O)O)N1CCOC2=C(C1)C=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.